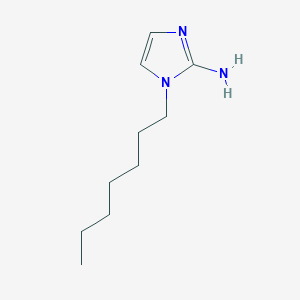
(R)-3-Methyl-3-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-3-phenylbutan-2-ol typically involves the reduction of the corresponding ketone, ®-3-Methyl-3-phenylbutan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of ®-3-Methyl-3-phenylbutan-2-ol may involve catalytic hydrogenation processes. These processes use catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol under hydrogen gas pressure.
Types of Reactions:
Oxidation: ®-3-Methyl-3-phenylbutan-2-ol can be oxidized to form the corresponding ketone, ®-3-Methyl-3-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: ®-3-Methyl-3-phenylbutan-2-one
Reduction: Hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: ®-3-Methyl-3-phenylbutan-2-ol is used as a chiral building block in the synthesis of more complex organic molecules. Its chirality makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving chiral alcohols. It helps in understanding the stereoselectivity of enzymes.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific chiral centers.
Industry: In the industrial sector, ®-3-Methyl-3-phenylbutan-2-ol is used in the manufacture of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the synthesis of various fine chemicals.
Mecanismo De Acción
The mechanism by which ®-3-Methyl-3-phenylbutan-2-ol exerts its effects depends on its interaction with specific molecular targets. In enzymatic reactions, the compound’s chirality plays a crucial role in determining the binding affinity and reaction pathway. The hydroxyl group can form hydrogen bonds with active site residues, facilitating the catalytic process.
Comparación Con Compuestos Similares
- (S)-3-Methyl-3-phenylbutan-2-ol
- 3-Methyl-3-phenylbutan-2-one
- 3-Phenyl-2-butanol
Comparison: ®-3-Methyl-3-phenylbutan-2-ol is unique due to its specific chirality, which distinguishes it from its enantiomer (S)-3-Methyl-3-phenylbutan-2-ol. This chirality affects its reactivity and interaction with biological molecules. Compared to 3-Methyl-3-phenylbutan-2-one, the alcohol has different chemical reactivity, particularly in oxidation and reduction reactions. The presence of the phenyl group in the compound also influences its physical and chemical properties compared to other similar alcohols.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(2R)-3-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m1/s1 |
Clave InChI |
HGAVQGLFENEAOM-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C(C)(C)C1=CC=CC=C1)O |
SMILES canónico |
CC(C(C)(C)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)








